Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate
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Overview
Description
Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate is a complex organic compound characterized by the presence of tert-butyl(dimethyl)silyl groups. These groups are often used in organic synthesis as protecting groups for hydroxyl functionalities due to their stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride . The process can be summarized as follows:
Starting Material: Cyclohexane-1,3,5-triol
Protection: Reaction with tert-butyl(dimethyl)silyl chloride in the presence of imidazole in methylene chloride.
Esterification: The protected triol is then esterified with methyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) for deprotection of silyl groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected hydroxyl groups or new functionalized derivatives.
Scientific Research Applications
Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthesis. The tert-butyl(dimethyl)silyl groups provide steric hindrance and stability, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used for similar protective purposes in organic synthesis.
3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine: Another compound with tert-butyl(dimethyl)silyl groups used in nucleoside analog synthesis.
(tert-Butyldimethylsilyloxy)acetaldehyde: Utilized in the synthesis of complex organic molecules.
Uniqueness
Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate is unique due to its specific structure, which allows for selective protection and functionalization of hydroxyl groups on a cyclohexane ring. This makes it particularly useful in the synthesis of complex organic molecules where selective protection is crucial.
Properties
IUPAC Name |
methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O5Si2/c1-18(2,3)26(8,9)24-15-12-16(25-27(10,11)19(4,5)6)14-20(22,13-15)17(21)23-7/h15-16,22H,12-14H2,1-11H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYWWPLFOPIFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(C1)(C(=O)OC)O)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O5Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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